

A Technical Guide to the Spectroscopic Characterization of Methyl 4-methoxy-3-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 4-methoxy-3-nitrobenzoate

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This guide provides an in-depth analysis of the spectroscopic data for **Methyl 4-methoxy-3-nitrobenzoate**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind spectral features, providing a framework for structural elucidation and quality control.

Introduction: The Structural Significance of Methyl 4-methoxy-3-nitrobenzoate

Methyl 4-methoxy-3-nitrobenzoate is a substituted aromatic ester with the chemical formula $C_9H_9NO_5$. Its molecular structure, featuring a nitro group ortho to a methoxy group and para to a methyl ester on a benzene ring, makes it a valuable precursor in organic synthesis. The precise arrangement of these functional groups dictates the molecule's reactivity and potential applications. Accurate spectroscopic characterization is therefore paramount to confirm its identity, purity, and to understand its chemical behavior.

This guide will systematically explore the key spectroscopic techniques used to characterize this molecule, offering both theoretical predictions and comparisons with experimental data from related compounds where direct experimental data for the target molecule is not readily available in public databases.

Molecular Structure and Spectroscopic Correlation

The structural features of **Methyl 4-methoxy-3-nitrobenzoate** directly influence its spectroscopic signatures. Understanding these correlations is fundamental to interpreting the spectral data.

Caption: Molecular structure of **Methyl 4-methoxy-3-nitrobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While direct experimental spectra for **Methyl 4-methoxy-3-nitrobenzoate** are not widely published, we can predict the expected chemical shifts and coupling patterns based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy functionalities.

Expected ¹H NMR Data:

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Methoxy Protons (-OCH ₃)	~3.9 - 4.1	Singlet	N/A
Ester Methyl Protons (-COOCH ₃)	~3.9 - 4.0	Singlet	N/A
Aromatic Proton (H-5)	~7.2 - 7.4	Doublet	~8-9
Aromatic Proton (H-6)	~7.9 - 8.1	Doublet of Doublets	~8-9, ~2-3
Aromatic Proton (H-2)	~8.2 - 8.4	Doublet	~2-3

Interpretation and Rationale:

- Aromatic Region: The three aromatic protons are in different chemical environments and are expected to give rise to three distinct signals.
 - H-5: This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons, thus appearing at the lowest chemical shift. It will be split into a doublet by the adjacent H-6.
 - H-6: This proton is ortho to the ester group and meta to the nitro group. It will be split into a doublet of doublets by H-5 and H-2.
 - H-2: This proton is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton, hence its downfield chemical shift. It will appear as a doublet due to coupling with H-6.
- Aliphatic Region: The two methyl groups, being chemically non-equivalent, should appear as two distinct singlets. The protons of the ester methyl group are typically slightly downfield compared to the methoxy protons.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Ester Carbonyl (C=O)	~164 - 166
Quaternary Carbon (C-4)	~155 - 158
Quaternary Carbon (C-3)	~140 - 142
Aromatic CH (C-6)	~132 - 134
Quaternary Carbon (C-1)	~128 - 130
Aromatic CH (C-2)	~125 - 127
Aromatic CH (C-5)	~115 - 117
Methoxy Carbon (-OCH ₃)	~56 - 58
Ester Methyl Carbon (-COOCH ₃)	~52 - 54

Interpretation and Rationale:

- Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
 - The carbon attached to the methoxy group (C-4) will be significantly deshielded.
 - The carbon bearing the nitro group (C-3) will also be downfield.
 - The remaining aromatic carbons will have shifts determined by their proximity to the electron-donating and electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **Methyl 4-methoxy-3-nitrobenzoate** will exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

Experimental IR Data:

An available IR spectrum for **Methyl 4-methoxy-3-nitrobenzoate** shows several key absorption bands.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (from -OCH ₃ and -COOCH ₃)
~1730	Strong	C=O Stretch (Ester)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1530, ~1350	Strong	Asymmetric and Symmetric N-O Stretch (Nitro group)
~1250	Strong	C-O Stretch (Ester and Ether)

Interpretation and Causality:

- C=O Stretch:** The strong absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its position reflects the electronic environment of the carbonyl, which is part of a conjugated system.
- N-O Stretches:** The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are crucial for confirming the presence of this functionality.
- C-O Stretches:** The strong absorption around 1250 cm⁻¹ is attributed to the C-O stretching vibrations of both the ester and the methoxy ether linkage.
- Aromatic Vibrations:** The bands in the 1600-1480 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

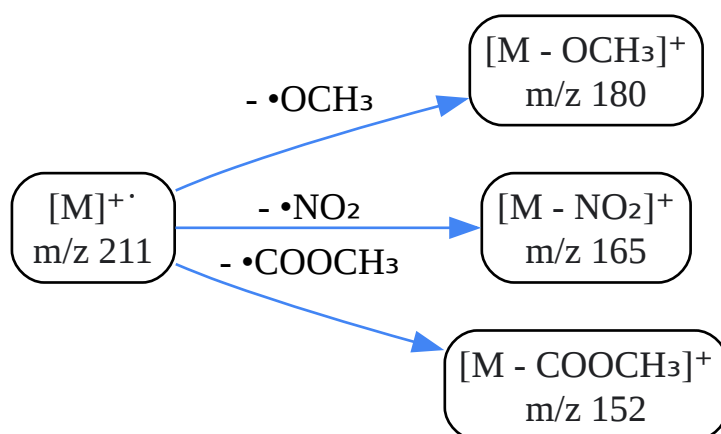
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data:

Based on its molecular formula ($C_9H_9NO_5$), the predicted monoisotopic mass of **Methyl 4-methoxy-3-nitrobenzoate** is 211.0481 g/mol.[2] The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 211.

Expected Fragmentation Pattern:

The fragmentation of **Methyl 4-methoxy-3-nitrobenzoate** under electron ionization (EI) is expected to proceed through several key pathways:



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Caption: Predicted major fragmentation pathways for **Methyl 4-methoxy-3-nitrobenzoate** in EI-MS.

- Loss of a Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of a methoxy radical ($\bullet OCH_3$), which would result in a fragment ion at m/z 180.
- Loss of a Nitro Radical: The loss of the nitro group ($\bullet NO_2$) is another expected fragmentation, leading to a peak at m/z 165.
- Loss of the Ester Group: Cleavage of the ester group as a carbomethoxy radical ($\bullet COOCH_3$) would produce a fragment at m/z 152.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.

NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 4-methoxy-3-nitrobenzoate** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the coupling patterns to deduce the connectivity of the protons.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
 - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH , CH_2 , and CH_3 groups.

IR Data Acquisition

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).

- **Data Processing:** Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile compound.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis of **Methyl 4-methoxy-3-nitrobenzoate**, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. While direct experimental data for this specific compound can be elusive in public databases, a thorough understanding of the expected spectral features, supported by data from analogous compounds, enables researchers to confidently identify and characterize this important chemical intermediate. This guide serves as a valuable resource for scientists engaged in synthesis, quality control, and drug development, ensuring the integrity of their chemical entities.

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